3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
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Description
3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Scientific Research Applications
Long-Range Through-Space Couplings
Research by Rae et al. (1993) on 2-fluorobenzamide and its derivatives highlights the role of intramolecular hydrogen bonding in facilitating spin-spin couplings, a fundamental aspect in NMR spectroscopy. This study suggests the potential application of similar compounds in elucidating structural information through NMR analysis, important for drug design and molecular identification (Rae et al., 1993).
Synthesis and Biological Activity
Velupillai et al. (2015) synthesized a series of benzamides, showing the versatility of fluorobenzamides in producing compounds with notable antibacterial and antifungal activities. These findings underscore the relevance of such compounds in developing new antimicrobial agents (Velupillai et al., 2015).
Antimicrobial Analogs
Desai et al. (2013) explored fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties. This research points to the potential of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide derivatives in contributing to the development of new antimicrobial treatments (Desai et al., 2013).
Decarboxylative Fluorination
A study by Yuan et al. (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids offers insights into the chemical transformations applicable to similar compounds. This process is pivotal for introducing fluorine atoms into aromatic systems, enhancing their pharmacological properties (Yuan et al., 2017).
Inhibitors of Lethal H5N1 Influenza A Viruses
The study by Yongshi et al. (2017) on furan-carboxamide derivatives as inhibitors of the H5N1 influenza A virus exemplifies the therapeutic potential of structurally similar compounds. The research demonstrates the critical role of the furan moiety in enhancing antiviral activity, suggesting a promising area for further exploration with this compound (Yongshi et al., 2017).
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-13-4-9-18-17(11-13)19(26-21(27)14-5-7-15(23)8-6-14)20(25-18)22(28)24-12-16-3-2-10-29-16/h2-11,25H,12H2,1H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQSOSPRYGVVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.